Carbaryl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 % (NIOSH, 2024)

Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C)

In water, 110 mg/L at 22 °C

Solubility in water, g/100ml at 30Â °C: 0.004-0.012 (very poor)

0.01%

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Carbaryl Acetylcholinesterase Inhibition Mechanism

Introduction and Biological Significance

Acetylcholinesterase (AChE) is a critical serine hydrolase enzyme responsible for the rapid termination of impulse transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline. This enzyme exhibits remarkably high catalytic activity, with each AChE molecule degrading approximately 25,000 acetylcholine molecules per second, approaching the rate of a diffusion-controlled reaction [1]. The AChE active site consists of two primary subsites: the esteratic subsite, which contains a catalytic triad of serine, histidine, and glutamate residues where acetylcholine hydrolysis occurs, and the anionic subsite, which binds the positive quaternary amine of the choline moiety through interaction with 14 conserved aromatic amino acids that line the gorge leading to the active site [1].

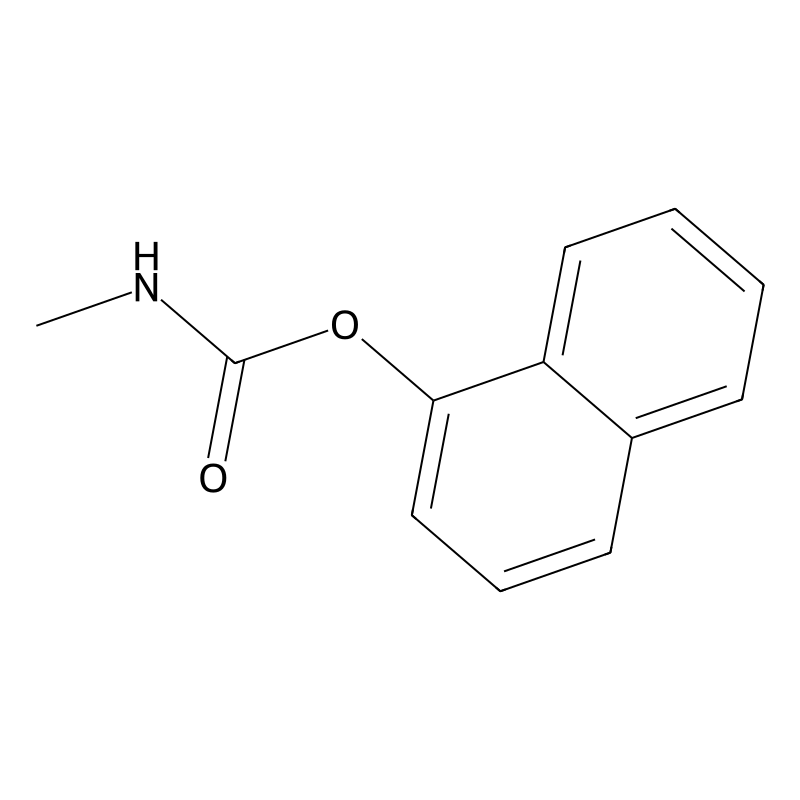

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agricultural applications. As an AChE inhibitor, it belongs to a class of compounds known for their high toxicity toward non-target organisms, including aquatic invertebrates, raising significant environmental concerns [2]. The primary mechanism of this compound toxicity involves competitive inhibition of AChE, leading to accumulation of acetylcholine in synaptic clefts, resulting in hyperstimulation of nicotinic and muscarinic receptors, disrupted neurotransmission, and ultimately causing paralysis, seizures, and even death in severe cases [2] [1]. Understanding this compound's inhibition mechanism is crucial not only for toxicological risk assessment but also for pharmacological applications, particularly in the development of treatments for neurodegenerative conditions like Alzheimer's disease [3] [1].

Molecular Mechanism of Acetylcholinesterase Inhibition

Detailed Inhibition Pathway

This compound inhibits AChE through a two-step mechanism that initially involves the reversible association of the inhibitor with the enzyme's active site, followed by carbamylation of the catalytic serine residue (Ser200) in the esteratic subsite [2]. This process mirrors the natural enzymatic hydrolysis of acetylcholine but results in the formation of a stable carbamylated enzyme complex with significantly delayed hydrolysis compared to the native acetylated enzyme intermediate.

The molecular inhibition process can be represented by the following chemical pathway:

Figure 1: this compound inhibition pathway of acetylcholinesterase

The inhibition kinetics follow a biphasic temporary inhibition mechanism characterized by initial exponential decay of enzyme activity followed by establishment of a steady-state. The mathematical representation of this mechanism is described by the following equation for product formation [P] over time (t) [2]:

[ [P] = v_s t + \frac{(v_z - v_s)(1 - e^{-\lambda t})}{\lambda} + d ]

Where:

- (v_s) = steady-state rate of product formation

- (v_z) = initial enzymatic reaction rate at t=0

- (\lambda) = first-order rate constant of exponential phase

- (d) = displacement for spectroscopic signal

Key Characteristics Distinguishing Carbamate Inhibition

This compound exhibits reversible inhibition characteristics despite forming a covalent bond with the catalytic serine, because the carbamylated enzyme spontaneously regenerates to active enzyme, methylamine, and carbon dioxide [2]. This contrasts sharply with organophosphate inhibitors (e.g., diazinon/diazoxon), which form very stable phosphorylated enzyme complexes that are hardly reactivated, resulting in virtually irreversible loss of enzyme activity [2]. The classification of this compound as a reversible inhibitor is justified from the perspective of enzyme activity recovery, though some controversy exists in terminology due to different interpretations of "reversibility" - whether referring to the inhibitor molecule itself or the enzyme activity restoration [2].

The critical distinction lies in the stability of the enzyme-inhibitor complex and its biological implications. While organophosphate-inhibited AChE requires oxime reactivators for therapeutic intervention, carbamate-inhibited enzyme typically recovers spontaneously through hydrolysis of the carbamyl-enzyme bond, though this process still occurs much more slowly than hydrolysis of the acetyl-enzyme intermediate formed during normal substrate turnover [1].

Quantitative Kinetic Parameters and Modeling

Kinetic Parameters of this compound Inhibition

The inhibition potency of this compound is quantitatively described by several key kinetic parameters obtained through in vitro enzyme inhibition assays. These parameters provide critical insights into the molecular interactions between this compound and AChE, and facilitate predictive toxicodynamic modeling.

Table 1: Kinetic Parameters for this compound-AChE Interaction

| Parameter | Symbol | Value | Unit | Experimental Conditions |

|---|---|---|---|---|

| Bimolecular inhibition constant | (k_i) | (k_c/K_D) | µM⁻¹min⁻¹ | In vitro assay [2] |

| Carbamylation rate constant | (k_c) | Defined | min⁻¹ | In vitro assay [2] |

| Regeneration rate constant | (k_r) | Defined | min⁻¹ | In vitro assay [2] |

| Dissociation constant | (K_D) | (k_{-1}/k_1) | µM | In vitro assay [2] |

| Binding energy (GSTE2) | ΔG | -5.85 | kcal/mol | Molecular docking [4] |

| Binding energy (GSTE5) | ΔG | -6.42 | kcal/mol | Molecular docking [4] |

| Binding energy (GSTE2mut) | ΔG | -6.09 | kcal/mol | Molecular docking [4] |

Toxicodynamic Modeling Framework

The time course of active AChE following this compound exposure can be mathematically described by a toxicodynamic model that incorporates both enzyme inhibition and recovery processes [2]:

[ \frac{d[E_a]}{dt} = -k_i' \times [I] \times [E_a] + k_{rec} \times ([E]_0 - [E_a]) ]

Where:

- ([E_a]) = amount of active AChE

- ([E]_0) = total amount of free AChE

- ([I]) = inhibitor concentration

- (k_i') = bimolecular inhibition constant under in vivo conditions

- (k_{rec}) = recovery rate constant (accounts for enzyme reactivation and de novo synthesis)

This model is particularly valuable for predicting toxic effects under environmentally realistic exposure scenarios, including pulsed exposures with intermittent recovery periods between pulses [2].

Experimental Methodologies for Inhibition Analysis

Standardized Enzyme Activity Assays

Multiple experimental approaches have been developed and validated for quantifying AChE inhibition by this compound, each with specific advantages, limitations, and optimal application contexts.

Table 2: Comparison of AChE Activity Assay Methods

| Method | Principle | Substrate | Detection | Advantages | Limitations |

|---|---|---|---|---|---|

| Ellman's Method [5] | Hydrolysis of thiocholine esters | Acetylthiocholine | DTNB reaction (412 nm) | Well-established, sensitive | Interference with oximes |

| Indoxylacetate Assay [5] | Hydrolysis to indigo blue | Indoxylacetate | Spectrophotometric (652 nm) | No oxime interference | Lower turnover rate |

| Electrochemical Biosensor [6] | Enzyme inhibition on electrode | Acetylthiocholine | Amperometric | Portable, rapid field use | Optimization required |

Protocol: Ellman's Method for AChE Inhibition Assessment

Principle: Acetylthiocholine hydrolysis by AChE produces thiocholine, which reacts with DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) to form 5-thio-2-nitrobenzoate with maximum absorbance at 412 nm [5].

Procedure:

- Enzyme Preparation: Prepare AChE solution from electric eel (Type VI-S) in appropriate buffer (pH 7.0-8.0)

- Reaction Mixture: Combine 0.1 mM DTNB, 1 mM acetylthiocholine, and enzyme sample in phosphate buffer (pH 8.0)

- Inhibition Assay: Pre-incubate enzyme with this compound (varying concentrations) for specified time (typically 10-30 minutes)

- Activity Measurement: Initiate reaction with substrate addition, monitor absorbance at 412 nm for 2-5 minutes

- Calculation: Determine reaction velocity from linear portion of absorbance increase; calculate % inhibition relative to control

Critical Parameters:

- Substrate concentration: 1 mM acetylthiocholine (avoids substrate inhibition at higher concentrations)

- Incubation temperature: 25-37°C

- Final volume: 1-3 mL for standard spectrophotometric cuvettes

- Control requirements: Include blank (no enzyme) and positive control (known inhibitor)

Protocol: Electrochemical Biosensor Detection

Principle: AChE immobilized on functionalized renewable carbon (RC) platform hydrolyzes acetylthiocholine to thiocholine, which is electrochemically oxidized; this compound inhibition reduces signal proportionally to concentration [6].

Sensor Fabrication:

- Carbon Functionalization: Treat RC with HNO₃/H₂SO₄ (1:3) sulfonitric solution, filter, and wash

- Enzyme Immobilization: Mix 1 mL RCF suspension (1.0 mg mL⁻¹) with 200 μL AChE suspension (80 U) in PBS (pH 7.0)

- Electrode Modification: Deposit 10 μL mixture on polished glassy carbon electrode, dry at room temperature

- Characterization: Validate using cyclic voltammetry and electrochemical impedance spectroscopy

Measurement Protocol:

- Baseline Measurement: Record DPV response in 0.2 mol L⁻¹ PBS (pH 7.5) with 0.5 mM acetylthiocholine

- Inhibition Phase: Incubate biosensor in this compound solution (5-30 nmol L⁻¹) for 10 minutes

- Post-inhibition Measurement: Record DPV response under same conditions as baseline

- Quantification: Calculate inhibition percentage from signal decrease: %I = [(I₀ - I)/I₀] × 100

Performance Characteristics: Linear range: 5.0-30.0 nmol L⁻¹; LOD: 4.5 nmol L⁻¹; Apple sample recovery: 102.5-118.6% [6]

Comparative Analysis with Other AChE Inhibitors

This compound's inhibition profile differs significantly from other major classes of AChE inhibitors in several key aspects that impact both toxicological and potential therapeutic applications.

Table 3: Comparative Mechanisms of AChE Inhibitors

| Inhibitor Class | Representative Compound | Inhibition Mechanism | Reversibility | Recovery Mechanism | Therapeutic Applications |

|---|---|---|---|---|---|

| Carbamates | This compound | Carbamylation of serine | Reversible | Spontaneous hydrolysis | Limited (Alzheimer's analogs) |

| Organophosphates | Diazinon/Diazoxon | Phosphorylation of serine | Irreversible | Oxime reactivation; de novo synthesis | None (toxic agents) |

| Pharmaceuticals | Donepezil | Non-covalent binding | Reversible | Dissociation | Alzheimer's disease |

| Natural Products | Galantamine | Competitive inhibition | Reversible | Dissociation | Alzheimer's disease |

The workflow for experimental characterization of AChE inhibitors illustrates the integrated approach required for comprehensive mechanism elucidation:

Figure 2: Experimental workflow for AChE inhibitor characterization

Toxicological Implications and Research Applications

Environmental and Health Impacts

This compound exposure produces multifaceted toxicological effects extending beyond immediate AChE inhibition. Long-term exposure studies in marine medaka (Oryzias melastigma) have demonstrated that this compound at environmental concentrations (0.1-100 μg/L) over 180 days induces behavioral abnormalities and reproductive toxicity in males through apoptosis-mediated dysregulation of the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes [7]. Key findings include:

- Neurobehavioral Effects: Increased aggression and decreased predator avoidance capability correlated with reduced cortisol levels

- Reproductive Toxicity: Decreased gonadosomatic index, reduced mature sperm proportion, increased malformation rates in F1 generation

- Cellular Mechanisms: Substantial increase in apoptotic cells and apoptosis-related gene transcription in brain tissues

Detoxification Mechanisms and Resistance

Metabolic detoxification represents a crucial counter-mechanism to this compound toxicity, primarily mediated by glutathione S-transferases (GSTs). Molecular docking studies reveal that specific GST isoforms (particularly GSTE2, GSTE5 in mosquitoes) exhibit binding affinity for this compound, enabling enzymatic conjugation with glutathione and subsequent metabolic clearance [4]. Computational approaches provide valuable insights into these detoxification pathways:

Molecular Docking Protocol:

- Protein Preparation: Obtain crystal structures of detoxification enzymes (e.g., AgGSTE2) from PDB database

- Ligand Sourcing: Retrieve this compound 3D structure from ZINC database (ZINC00001090)

- Docking Simulation: Use AutoDock 4.2.2 with Lamarckian genetic algorithm

- Binding Analysis: Calculate binding energies, identify interacting residues within 4.0 Å radius

These computational studies confirm this compound's binding affinity with GST enzymes (binding energies: -5.85 to -6.42 kcal/mol), supporting their role in insecticide resistance through metabolic detoxification [4].

Conclusion and Research Perspectives

This compound exerts its toxicological effects through reversible carbamylation of the serine residue in AChE's active site, distinguishing it from irreversible organophosphate inhibitors while still producing significant cholinergic disruption. The inhibition kinetics follow a biphasic temporary inhibition mechanism characterized by rapid initial enzyme complex formation followed by slower spontaneous reactivation. Comprehensive understanding of this mechanism has enabled development of sensitive detection methods, including electrochemical biosensors with detection limits as low as 4.5 nmol L⁻¹ [6].

Future research directions should focus on several key areas:

- Structural Optimization: Computational design of this compound analogs with improved selectivity profiles

- Environmental Monitoring: Implementation of advanced biosensing platforms for real-time environmental detection

- Toxicodynamic Refinement: Development of more sophisticated models incorporating individual metabolic variability

- Therapeutic Applications: Exploration of carbamate derivatives with optimized reversibility kinetics for neurological disorders

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of acetylcholinesterase inhibition and ... [sciencedirect.com]

- 3. 2D-QSAR-guided design of potent carbamate-based inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Docking for Detoxifying Enzyme Studies [intechopen.com]

- 5. Assessment of Acetylcholinesterase Activity Using ... [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Biosensor Based on Functionalized ... [mdpi.com]

- 7. Long-term this compound exposure leads to behavioral ... [pubmed.ncbi.nlm.nih.gov]

carbaryl toxicological profile and metabolism

Metabolic Pathways and Key Enzymes

Carbaryl is rapidly absorbed and metabolized through multiple pathways. The following diagram outlines its primary metabolic routes and the key enzymes involved.

Figure 1: Primary metabolic pathways of this compound in mammals, including humans. Key enzymes responsible for each transformation are indicated.

The major metabolic reactions include:

- Hydrolysis: This is the primary and most significant pathway. This compound is hydrolyzed by carboxylesterases (CbEs), with the major activity found in plasma and albumin, rather than in liver microsomes [1]. The reaction yields 1-naphthol and N-methylcarbamic acid, which spontaneously decomposes to methylamine and carbon dioxide [2] [3]. The methylamine is further oxidized to CO₂ and formate [3].

- Oxidation (Ring Hydroxylation): this compound undergoes cytochrome P450 (CYP450)-mediated oxidation to form metabolites like 4-hydroxythis compound, 5-hydroxythis compound, and This compound methylol [2]. Human recombinant CYP enzyme studies show that multiple isoforms contribute, with CYP1A1, CYP1A2, CYP3A4, and CYP2B6 being the most significant [2].

- Conjugation: The metabolites from hydrolysis and oxidation, such as 1-naphthol, are subsequently conjugated via glucuronidation or sulfation to form water-soluble compounds that are readily excreted in the urine [2] [3].

Toxicological Profile and Quantitative Data

This compound's toxicity is primarily linked to the inhibition of acetylcholinesterase (AChE), leading to accumulation of acetylcholine and cholinergic overstimulation [4] [2].

Acute Toxicity

The acute toxicity of this compound varies by species and route of exposure.

| Species | Route | Endpoint | Value | Reference / Context |

|---|---|---|---|---|

| Rat | Oral | LD₅₀ | 225 - 721 mg/kg bw | [3] |

| Cat | Oral | LD₅₀ | ~150 mg/kg bw | [3] |

| Rat | Dermal | LD₅₀ | >2000 mg/kg bw | [3] |

| Dog, Cat, Rat | Inhalation (Dust) | Effect Level | Cholinesterase inhibition at 20 mg/m³ | [3] |

| Human | Oral (Single Dose) | Effect Level | Moderate cholinergic symptoms at ~2.8 mg/kg bw | [3] |

Repeated Dose and Chronic Toxicity

Long-term exposure can lead to toxicity in various organs.

| Species | Duration | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) & Key Effects | Reference / Context |

|---|---|---|---|---|

| Dog | 1 year (diet) | 3.1 mg/kg bw/day | Cholinesterase inhibition, liver effects at higher doses | [3] |

| Rat | 2 years (diet) | 10 mg/kg bw/day | Cholinesterase inhibition, decreased body weight at 15 mg/kg bw/day | [3] |

| Human | 6 weeks (oral) | 0.06 mg/kg bw/day | Reversible kidney tubule effect at 0.13 mg/kg bw/day | [3] |

| Mouse | 104 weeks (diet) | Not established for vascular tumors | Increased vascular tumors at all doses tested (100 ppm and above) | [3] |

- Carcinogenicity: The U.S. EPA classifies this compound as "likely to be carcinogenic in humans" [4]. In mouse studies, it increased the incidence of vascular tumors, even at lower doses [3]. However, most in vivo studies do not suggest a genotoxic mechanism, pointing instead to a potential epigenetic mechanism [4].

- Developmental and Reproductive Toxicity: this compound can cause developmental toxicity, including in utero deaths and malformations, but typically only at doses that also cause maternal toxicity [3]. Some studies report adverse effects on the male reproductive system in rodents [4] [3].

- Neurotoxicity: The primary neurotoxic effect is reversible AChE inhibition. Doses of 10-20 mg/kg bw/day for 50 days were reported to disrupt learning and performance in rats [3].

Key Experimental Models and Protocols

The following experimental details are critical for understanding this compound's toxicology and metabolism.

In Vitro Metabolism Studies Using Liver Microsomes

- Objective: To identify phase I metabolites and the specific CYP enzymes responsible for this compound oxidation.

- Protocol Summary:

- Incubation System: this compound is incubated with NADPH-supplemented human or rat liver microsomes or single-donor microsomes characterized for specific CYP activities [1] [5].

- Metabolite Identification: Analysis is performed using Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS/MS) to separate and identify metabolites based on accurate mass and fragmentation patterns [5].

- Enzyme Contribution: The role of specific CYP enzymes (e.g., CYP3A4, CYP1A2) is confirmed using chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant human CYP enzymes [5] [2].

Percutaneous Absorption Study Using Isolated Perfused Porcine Skin Flap (IPPSF)

- Objective: To quantify skin absorption and first-pass dermal metabolism of this compound.

- Protocol Summary:

- Model System: Use of the Isolated Perfused Porcine Skin Flap (IPPSF), an ex vivo model that maintains viable skin architecture [6].

- Dosing: A topical application of this compound in an ethanol vehicle is applied to the skin surface.

- Analysis: The perfusate is collected over time and analyzed using HPLC to quantify parent compound and metabolites (e.g., 1-naphthol), allowing for the construction of a 4-compartment pharmacokinetic model to describe absorption [6].

Absorption Studies via Different Routes

- Pulmonary Absorption: In a rat model, this compound in solution was instilled into the lung, showing the lung is a significant and rapid route of systemic absorption [7].

- Intestinal Absorption: Studies in rats indicate that this compound is rapidly absorbed from the small intestine via a first-order process [7] [2].

Conclusion

This compound exerts its primary toxicity through reversible acetylcholinesterase inhibition. Its metabolism is characterized by rapid hydrolysis, CYP-mediated oxidation, and conjugation, leading to efficient excretion. Key toxicological concerns include its potential carcinogenicity, developmental effects, and neurotoxicity. The experimental models provide robust methodologies for studying its behavior.

References

- 1. Metabolism of methiocarb and this compound by rat and human ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. 4.4 this compound (008) (T) [fao.org]

- 4. sciencedirect.com/topics/pharmacology- toxicology -and... [sciencedirect.com]

- 5. Characterization of furathiocarb metabolism in in-vitro ... [sciencedirect.com]

- 6. Percutaneous absorption, dermatopharmacokinetics and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption of this compound from the lung and small intestine ... [sciencedirect.com]

Comprehensive Technical Guide: Carbaryl Pharmacokinetics and PBPK Modeling

Introduction to Carbaryl and PBPK Modeling

This compound (1-naphthyl methylcarbamate) is a broad-spectrum N-methyl carbamate insecticide widely used in agricultural and residential settings. Its primary mechanism of toxicity involves reversible inhibition of acetylcholinesterase (AChE) in the peripheral and central nervous systems, leading to acetylcholine accumulation and potential neurotoxicity. The pharmacokinetic behavior of this compound exhibits complexity due to its rapid metabolism, distribution to multiple tissues, and reversible binding to cholinesterases. This compound undergoes rapid hydrolysis to its major metabolite, 1-naphthol (1-N), which conjugates extensively and excretes in urine. Understanding this compound's disposition characteristics is crucial for assessing human health risks, particularly for occupational populations with recurrent exposure.

Physiologically Based Pharmacokinetic (PBPK) modeling represents a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems based on physiological and biochemical parameters. For this compound, PBPK modeling provides a quantitative framework to integrate in vitro and in vivo data, extrapolate across species and exposure scenarios, and relate external exposure doses to internal target tissue concentrations. The regulatory impetus toward reducing animal testing and implementing alternative methods has positioned PBPK modeling as a critical tool for mechanistic risk assessment, enabling the incorporation of in vitro toxicity data and human biomonitoring information into the risk assessment process.

This compound PBPK Model Structure and Parameters

Model Architecture

The PBPK/PD model structure for this compound comprises multiple tissue compartments connected via systemic circulation, with specific modules describing pharmacokinetic processes and pharmacodynamic interactions. The model includes six key compartments: gastrointestinal tract, liver, fat, brain, blood (divided into plasma and red blood cells), and a rest-of-body compartment. All tissue compartments are characterized as diffusion-limited, accounting for the rate-limiting penetration of biological membranes. The blood compartment serves as the central hub connecting all tissues, with distribution proceeding from the GI tract to the liver and then to systemic circulation. The model incorporates metabolic pathways for this compound hydrolysis to 1-naphthol (occurring in all tissues) and subsequent metabolism of 1-naphthol to unspecified metabolites, with urinary excretion representing the primary elimination route for 1-naphthol.

The pharmacodynamic component describes the synthesis, degradation, and this compound-mediated inhibition of AChE in brain and red blood cells. This component mathematically represents the reversible binding of this compound to AChE, the subsequent decarbamylation process that regenerates active enzyme, and the release of 1-naphthol from the enzyme complex. This integrated PBPK/PD structure enables simultaneous prediction of this compound and 1-naphthol concentrations in various biological matrices and quantification of AChE inhibition dynamics in target tissues, providing a comprehensive framework for relating external exposure to internal dose and early biological effects.

Model Parameters

Table 1: Key Parameters in this compound PBPK Model

| Parameter Category | Specific Parameters | Values/References |

|---|---|---|

| Physiological | Tissue volumes, Blood flow rates | [1] [2] |

| Partition Coefficients | Tissue:blood partition coefficients | [3] [4] |

| Metabolic Parameters | This compound hydrolysis, 1-naphthol conjugation | [3] [4] |

| Binding/Affinity Constants | AChE inhibition (Ki), Decarbamylation rates | [5] |

| Transport | Diffusion limitations, Permeability coefficients | [1] [2] |

| Excretion | Renal clearance of 1-naphthol | [1] [6] |

Diagram 1: Comprehensive structure of this compound PBPK/PD model showing exposure inputs, model compartments, pharmacodynamic components, biomarker outputs, and experimental data integration

Model Parameterization and Development

In Vitro to In Vivo Extrapolation (IVIVE)

The IVIVE approach represents a paradigm shift in PBPK model parameterization, leveraging advanced in vitro systems to obtain chemical-specific parameters while reducing animal use. For this compound, this involved conducting comprehensive in vitro assays using hepatocytes, liver microsomes, and blood fractions from both rats and humans to quantify metabolic clearance and cholinesterase inhibition parameters. Specifically, researchers incubated freshly isolated hepatocytes with this compound across concentration ranges (up to 75 μM) and measured disappearance of parent compound and appearance of metabolites over time. The metabolic clearance values obtained from these systems were then extrapolated to whole-body parameters using biologically appropriate scaling factors, such as hepatocellularity and microsomal protein per gram of liver.

The success of IVIVE heavily depends on thorough characterization of the in vitro experimental system and implementation of proper PBPK model structure that accurately links in vitro measurements with their in vivo counterparts. For this compound, studies revealed that hepatocyte systems more closely predicted in vivo clearance compared to microsomal preparations, likely due to more complete representation of relevant metabolic pathways. The case study with this compound demonstrated that IVIVE could successfully predict in vivo pharmacokinetics and cholinesterase inhibition, providing a framework for extending this approach to other carbamates and environmental chemicals. However, researchers noted limitations including potential impacts of interindividual variability in enzyme expression and the need for refined estimates of free versus bound fractions in vitro versus in vivo.

Bayesian Parameter Estimation

Bayesian calibration approaches address parameter identifiability and quantification of uncertainty in PBPK models, which is particularly important for chemicals like this compound with complex metabolism and binding characteristics. For this compound, researchers implemented Markov Chain Monte Carlo (MCMC) sampling to estimate posterior distributions of model parameters using prior information from literature combined with experimental kinetic and cholinesterase inhibition data from rats exposed to this compound via oral or intravenous routes across dose ranges from 0.8 to 9.2 mg/kg. This approach allowed for rigorous quantification of parameter uncertainty and correlation, with posterior estimates typically displaying at most a twofold deviation from the mean.

The Bayesian framework enabled evaluation of parameter identifiability and model performance through comparison of model predictions with observed data. Monte Carlo simulations using the posterior parameter distributions successfully predicted 95% credible intervals for tissue concentrations of this compound and 1-naphthol that encompassed the range of observed experimental data. Similarly, the model accurately predicted the time course of cholinesterase inhibition in blood and brain tissues. This Bayesian PBPK/PD modeling approach served as a prototype for developing mechanism-based risk models for other N-methyl carbamates and demonstrated value for identifying which experimental studies would provide the highest added value for model refinement, thereby optimizing resource allocation in toxicology research.

Biomarker Applications and Exposure Reconstruction

Biomarker Validation

Biomarker validation represents a critical application of PBPK modeling, enabling quantitative assessment of relationships between external exposures, internal doses, and early biological effects. For this compound, researchers used the PBPK/PD model to evaluate multiple biomarkers by simulating their time courses in relation to varied exposure patterns generated by the Cumulative and Aggregate Risk Evaluation System (CARES). The model specifically predicted urinary 1-naphthol concentrations (the established biomarker of exposure), plasma this compound concentrations, RBC AChE inhibition (a potential biomarker of effect), and brain AChE inhibition (the critical target tissue effect). Through correlation analysis using linear regression models, researchers quantitatively compared the strength of association between these potential biomarkers and exposure metrics or target tissue effects.

The modeling results demonstrated that spot measurements of urinary 1-naphthol concentration served as a superior biomarker of exposure compared to plasma this compound concentrations, with stronger correlation to recent exposure (dose averaged over the previous 2 days). Additionally, the analyses confirmed that RBC AChE inhibition provides an appropriate biomarker of effect that correlates well with brain AChE inhibition, which is not directly measurable in living humans. This application highlights how PBPK modeling can guide biomarker selection for different purposes (exposure assessment versus risk prediction) and optimize biomonitoring study design by identifying optimal sampling times and matrices, thereby expanding biomarker utility beyond traditional applications.

Table 2: this compound Biomarkers and Their Applications

| Biomarker | Matrix | Correlation | Utility | Limitations |

|---|---|---|---|---|

| 1-Naphthol (1-N) | Urine | Strong with recent exposure (2-day average) | Primary exposure biomarker | Requires urine flow rate data |

| This compound | Blood | Weaker than 1-N | Potential exposure biomarker | Invasive sampling, low concentrations |

| AChE Inhibition | Red Blood Cells | Strong with brain AChE inhibition | Biomarker of effect | Interindividual variability in baseline |

| Brain AChE Inhibition | Brain | Gold standard for effects | Target tissue effect | Not measurable in living humans |

Exposure Reconstruction

Exposure reconstruction using reverse dosimetry approaches represents another significant application of this compound PBPK modeling, particularly for interpreting biomonitoring data from population studies such as NHANES. Researchers have compared three reverse dosimetry methods for estimating this compound intake doses from urinary 1-naphthol measurements: (1) the Exposure Conversion Factor (ECF) approach, a simple ratio method; (2) the Daily-Bayesian Approach (DBA) incorporating prior information on exposure patterns; and (3) Markov Chain Monte Carlo (MCMC) sampling for full probabilistic analysis. Each method was evaluated based on its ability to reconstruct known exposure distributions generated by CARES, with performance assessed through comparison of geometric means and statistical distributions.

The comparative analysis revealed important trade-offs between methodological complexity and reconstruction accuracy. While all methods reasonably predicted central tendency of exposure distributions, the MCMC approach provided the most accurate reconstruction of the exposure distribution, particularly for higher percentiles relevant to risk assessment. However, this method requires substantial technical expertise and computational resources. The studies also identified critical data needs for accurate exposure reconstruction, including urine flow rate, volume and timing of voids, and time since last exposure. These findings emphasize that without collecting such ancillary data during biomonitoring studies, accurate exposure reconstruction for short-half-life chemicals like this compound remains challenging, regardless of the methodological sophistication employed.

Research Gaps and Future Directions

Current Limitations

The current this compound PBPK models exhibit several methodological limitations that affect their application in risk assessment. A significant challenge involves the inherent variability in enzyme expression and activity across individuals and populations, which contributes to uncertainty in metabolic parameters estimated from in vitro systems. Most models incorporate metabolism as a composite process without fully delineating the specific contributions of individual cytochrome P450 enzymes and esterases, potentially limiting accurate extrapolation across populations with genetic polymorphisms in these enzymes. Additionally, while models successfully predict central tendencies, they may not fully capture the extreme ranges of human variability, particularly in susceptible subpopulations.

Another limitation concerns the validation datasets available for model evaluation. While models demonstrate good agreement with experimental animal data and limited human information, comprehensive validation against human pharmacokinetic data following controlled exposures is lacking due to ethical constraints. The models also simplify certain physiological processes, such as assuming linear absorption and distribution processes without accounting for potential saturable transport mechanisms. Furthermore, most current implementations focus on oral exposure as the primary route, with less developed descriptions of dermal and inhalation routes, which represent relevant exposure pathways for occupational populations. These limitations highlight areas where additional research could strengthen model utility and predictive capability.

Advanced Applications

Future applications of this compound PBPK modeling could significantly enhance chemical risk assessment and regulatory decision-making. The integration of new approach methodologies (NAMs), including high-throughput in vitro toxicity screening data and in vitro-to-in vivo extrapolation (IVIVE) approaches, represents a promising direction that could expand model application to high-throughput risk assessment. As demonstrated with this compound, PBPK models provide the critical link between in vitro bioactivity concentrations and human exposure doses, enabling prioritization of chemicals based on margin of exposure calculations. Additionally, incorporation of population variability through probabilistic modeling approaches can improve characterization of susceptible subpopulations, moving beyond traditional uncertainty factors in risk assessment.

Another advanced application involves quantitative systems toxicology (QST) models that extend beyond AChE inhibition to include other potential mechanisms of this compound toxicity. Such models could integrate broader adverse outcome pathways (AOPs) and provide more comprehensive safety assessments. The coupling of PBPK models with emerging biomonitoring techniques, including non-invasive sampling and continuous monitoring technologies, could revolutionize exposure science by enabling real-time exposure assessment and cumulative risk evaluation. Furthermore, the application of artificial intelligence and machine learning approaches for parameter estimation and model refinement could enhance model accuracy while reducing computational demands, making these tools more accessible to regulatory and industry scientists.

Conclusion

This compound PBPK modeling represents a robust framework for integrating diverse data types, addressing interspecies differences, and supporting human health risk assessment. The case study with this compound successfully demonstrates how IVIVE approaches can parameterize PBPK models using in vitro data, reducing reliance on animal testing while providing mechanistically grounded predictions. The model's application to biomarker validation and exposure reconstruction highlights its utility for interpreting biomonitoring data and supporting regulatory decisions. Despite current limitations, ongoing refinements and emerging applications promise to expand the model's utility for assessing cumulative risks, protecting susceptible populations, and supporting the evaluation of increasingly complex exposure scenarios. As such, this compound PBPK modeling serves as a valuable prototype for other chemicals undergoing transition toward next-generation risk assessment paradigms.

Table 3: Experimental Protocols for this compound PBPK Model Parameterization

| Experimental System | Key Measurements | Protocol Highlights | Data Application |

|---|---|---|---|

| Rat/Human Hepatocytes | Metabolic clearance, Metabolite identification | Concentration range up to 75 μM, Linear conditions | In vitro-in vivo extrapolation (IVIVE) |

| Liver Microsomes | CYP-mediated metabolism | Species comparison (rat/human) | Metabolic parameter estimation |

| Blood Fractions | Esterase activity, ChE inhibition | Acetylcholinesterase activity assay | PD parameter estimation |

| Tracer Studies | Tissue distribution, Metabolite profiling | Oral/IV routes (0.8-9.2 mg/kg) | Model calibration [5] |

References

- 1. Analysis of biomarker utility using a PBPK/PD model for this compound [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of biomarker utility using a PBPK/PD model for ... [frontiersin.org]

- 3. Use of in vitro data in developing a physiologically based... [pubmed.ncbi.nlm.nih.gov]

- 4. Use of in vitro data in developing a physiologically based ... [sciencedirect.com]

- 5. Bayesian calibration of a physiologically based ... [pubmed.ncbi.nlm.nih.gov]

- 6. A case study with this compound [sciencedirect.com]

Comprehensive Technical Guide: Carbaryl Solubility and Environmental Persistence

Introduction and Chemical Profile

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agricultural and horticultural applications since its introduction in 1958. As an acetylcholinesterase inhibitor, it effectively controls various insect pests including beetles, caterpillars, and adelgids through both contact and stomach action with slight systemic properties [1]. Despite its insecticidal efficacy, this compound's environmental fate and persistence have raised significant concerns within the scientific community, leading to its classification as an obsolete insecticide in many regions and its withdrawal from the European Union market in 2007 [1]. Understanding this compound's solubility profile and environmental behavior is crucial for assessing its ecological impact and potential risks to non-target organisms, including humans.

This technical guide provides an in-depth examination of this compound's physicochemical properties, environmental fate, and analytical detection methods, with particular emphasis on its solubility characteristics and persistence across different environmental matrices. The information presented herein is designed to assist researchers, environmental scientists, and regulatory professionals in evaluating this compound's behavior in ecosystems and developing appropriate mitigation strategies for environmental contamination.

Physical-Chemical Properties and Regulatory Status

This compound exhibits several key physicochemical properties that significantly influence its environmental distribution and persistence. The compound presents as a white-grey crystalline solid with a molecular mass of 201.22 g/mol and the chemical formula C₁₂H₁₁NO₂ [1]. Its carbamate functional group and naphthalene ring structure contribute to its moderate hydrophobicity and environmental behavior.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular mass | 201.22 g/mol | - | [1] |

| Melting point | 138°C | - | [1] |

| Boiling point | 210°C | - | [1] |

| Vapor pressure | 4.1 × 10⁻⁵ mm Hg | 25°C | [2] |

| Octanol-water partition coefficient (Log P) | 2.36 | 20°C | [1] |

| Hydrolysis half-life | >1600 days | pH 5 | [2] |

The regulatory status of this compound has evolved significantly over time. Currently, it is not approved under EC Regulation 1107/2009 in the European Union, with its inclusion having expired [1]. The substance is listed in Annex II of the Rotterdam Convention and is classified as a PAN Bad Actor Chemical and a Marine Pollutant [1]. These regulatory designations reflect growing concerns about its environmental and health impacts, particularly its status as a suspected endocrine disruptor and its potential classification as a probable human carcinogen by the U.S. EPA [3].

Solubility Profile and Partitioning Behavior

This compound's solubility characteristics play a crucial role in determining its environmental distribution, mobility, and potential for contamination of water resources. The compound demonstrates relatively low aqueous solubility but varies significantly across different solvents, indicating its amphiphilic nature with both hydrophobic and hydrophilic molecular regions.

Table 2: Solubility Profile of this compound in Various Solvents

| Solvent | Solubility (mg/L) | Temperature | Notes |

|---|---|---|---|

| Water | 9.1 | 20°C, pH 7 | Low aqueous solubility |

| n-Heptane | 250 | 20°C | Moderate solubility |

| Xylene | 9,860 | 20°C | High solubility |

| Methanol | 87,500 | 20°C | Very high solubility |

| Ethyl acetate | 175,000 | 20°C | Very high solubility |

This solubility profile reveals this compound's strong affinity for organic solvents, particularly methanol and ethyl acetate, where solubility is approximately four orders of magnitude higher than in water [1]. This behavior has significant implications for its environmental fate, as the low aqueous solubility limits its mobility in water systems but enhances its adsorption to soil organic matter. The octanol-water partition coefficient (Log P) of 2.36 [1] further confirms its moderate hydrophobicity, indicating a tendency to partition into organic phases in environmental systems.

This compound's solubility is also influenced by environmental conditions such as pH. The compound is unstable under alkaline conditions, where it readily hydrolyzes to 1-naphthol, methylamine, and CO₂ [4] [2]. This pH-dependent degradation behavior significantly affects its environmental persistence and will be discussed in further detail in subsequent sections.

Environmental Fate and Degradation Pathways

This compound undergoes various degradation processes in the environment, including hydrolysis, photodegradation, and microbial biodegradation, which collectively determine its overall persistence. The relative importance of each pathway depends on specific environmental conditions such as temperature, moisture, pH, and microbial activity.

Hydrolytic Degradation

Hydrolysis represents a primary degradation pathway for this compound, exhibiting strong pH dependence. Under alkaline conditions, this compound rapidly hydrolyzes to form 1-naphthol as the primary degradation product, along with methylamine and carbon dioxide [4] [2]. This reaction proceeds significantly faster at elevated pH values, with half-lives decreasing from over 1600 days at pH 5 to mere hours under strongly alkaline conditions [2]. The hydrolysis reaction follows first-order kinetics and results in the cleavage of the carbamate ester bond, producing 1-naphthol which subsequently undergoes further oxidation to form various naphthoquinones [4].

Photodegradation

Direct and indirect photolysis contribute to this compound degradation in surface waters and on plant surfaces. Recent research has demonstrated that this compound's photodegradation quantum yields (Φ) follow the order Φwater < ΦMeOH < Φn-hexane, indicating more efficient photodegradation in non-polar environments such as leaf surfaces compared to aqueous systems [5]. Photodegradation is primarily initiated by the singlet excited state (S), with the triplet state (T) also contributing in compounds with conjugated structures like this compound [5]. Upon excitation, this compound generates both radical cations (S•+) and phenoxyl radicals (S-O•), with S-O• predominantly formed through cleavage of C-O bonds in the ester group [5].

Microbial Biodegradation

Microbial degradation represents a significant natural attenuation mechanism for this compound in soil and water systems. Numerous bacterial species have demonstrated the capacity to utilize this compound as their sole carbon and nitrogen source. Research has identified various this compound-degrading bacteria including Bacillus, Morganella, Pseudomonas, Aeromonas, and Corynebacterium genera [3]. Studies have shown particularly high degradation efficiencies for Bacillus (94.6%) and Morganella (87.3%) isolates within 72 hours of incubation in minimal media containing 150 ppm this compound [3]. The biodegradation process is influenced by environmental factors, occurring more rapidly in anoxic than aerobic systems and with increased temperature and moisture [4].

Figure 1: Primary degradation pathways of this compound in the environment, showing hydrolysis, photodegradation, and microbial biodegradation routes

Environmental Persistence in Soil and Water Systems

This compound exhibits variable persistence across different environmental matrices, with its residence time influenced by soil properties, climatic conditions, and agricultural practices. Understanding this variability is essential for predicting its environmental impact and potential for groundwater contamination.

Soil Persistence

This compound's persistence in soil systems demonstrates considerable variation depending on soil characteristics and environmental conditions. Studies indicate that a substantial portion of applied this compound can remain in various soil types even after 15 days, with recovery rates ranging from 37% in alluvial soil to 73% in acid sulfate soil [6]. This differential persistence highlights the importance of soil composition in determining this compound's environmental half-life. The degradation process occurs more rapidly under flooded conditions than under non-flooded conditions, suggesting that soil moisture content significantly influences degradation kinetics [6].

Soil type further modulates this compound persistence, with studies showing that microbial activity varies across different soil ecosystems. Research on Gaza Strip soils revealed that bacterial populations differ substantially across soil types, with dark brown/silty clay soil exhibiting the highest bacterial count (4.64 × 10⁶ cfu g⁻¹) while sandy regosols demonstrated significantly lower bacterial abundance (8.9 × 10⁴ cfu g⁻¹) [3]. Since microbial degradation represents a primary this compound removal mechanism, these population differences directly impact the compound's environmental persistence.

Aquatic Fate

In aquatic systems, this compound has been detected at parts-per-billion (ppb) concentrations, with degradation occurring relatively rapidly compared to soil systems [4]. The compound's low vapor pressure (4.1 × 10⁻⁵ mm Hg at 25°C) minimizes volatilization from water surfaces, making hydrolysis and photodegradation the primary removal mechanisms [2]. This compound presents moderate toxicity to aquatic organisms, with higher toxicity to fish and algae compared to aquatic plants [1]. Its major hydrolysis product, 1-naphthol, has been identified as the primary degradation product in aquatic systems and may undergo further transformation to hydroxyl-substituted naphthoquinones through photochemical processes [4].

Sorption Behavior and Mobility in Soil

This compound's mobility in soil environments and potential for groundwater contamination are largely governed by its sorption-desorption characteristics with various soil constituents. Understanding these interactions is crucial for predicting its environmental transport and implementing effective mitigation strategies.

Table 3: Sorption Efficiency of Different Soil Colloids for this compound

| Soil Colloid | Sorption Efficiency in Sandy Loam | Sorption Efficiency in Loam | Key Binding Mechanisms |

|---|---|---|---|

| Humic Acids (HA) | 92.7% | 66.8% | Hydrophobic partitioning, hydrogen bonding |

| Illite (Il) | 92.3% | Not specified | Cation bridging, surface complexation |

| Goethite (Ge) | 87.5% | Not specified | Ligand exchange, surface complexation |

| Montmorillonite (Mt) | Not specified | 55.1% (for carbofuran) | Cation exchange, surface adsorption |

| Unamended Soil | Variable (soil-dependent) | Variable (soil-dependent) | Combined mechanisms |

The sorption of this compound to soil components is kinetically rapid, with both mineral and organic fractions contributing to its retention [7]. However, due to its moderate water solubility, this compound is only minimally sorbed in most soil systems [4]. Sorption to soil minerals strongly depends on the presence of specific exchangeable cations and increases with organic matter aromaticity and age [4]. The effectiveness of particular colloids in this compound retention varies significantly between soil types, with humic acids demonstrating particularly high sorption efficiency in both sandy loam (92.7%) and loam (66.8%) soils [7].

In loamy soils, natural organic matter may potentially block sorption sites through the formation of organo-mineral complexes, thereby reducing this compound retention capacity [7]. This complex interaction between soil components underscores the importance of considering entire soil systems rather than individual components when predicting this compound mobility. Among the pesticides studied, this compound demonstrated intermediate mobility between the highly mobile carbofuran and the strongly retained metolachlor [7], suggesting a moderate potential for leaching and groundwater contamination under favorable conditions.

Analytical Detection Methods

Accurate detection and quantification of this compound in environmental matrices and agricultural products require sophisticated analytical techniques. This section covers both established methods and emerging technologies for this compound analysis.

Conventional Analytical Techniques

Traditional analytical methods for this compound detection typically involve chromatographic separation coupled with various detection systems:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for this compound detection in complex matrices, with typical detection limits in the parts-per-billion (ppb) range [2].

- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for this compound analysis, though may require derivatization to improve volatility [2].

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV, fluorescence, or mass spectrometric detection; enables precise quantification in various sample types [2].

These conventional methods offer excellent sensitivity and accuracy but often require sophisticated instrumentation, specialized training, and extensive sample preparation, limiting their utility for rapid field deployment [2].

Emerging Detection Technologies

Recent advances in sensor technology have led to the development of innovative detection methods for this compound:

- Colorimetric Detection: A novel two-step method involving alkaline hydrolysis of this compound to 1-naphthol followed by azo coupling with diazonium salts (e.g., 4-formylbenzenediazonium hexafluorophosphate) [2]. This approach enables detection as low as 50 μM (∼8 ppm) within minutes, which is below the permissible exposure limit (PEL, 15 ppm) [2].

- Immunoassay Techniques: Antibody-based detection systems including enzyme-linked immunosorbent assays (ELISAs) and immunochips offer rapid, selective analysis with minimal sample preparation [2].

- Biosensors: Acetylcholinesterase-based biosensors detect this compound through enzyme inhibition mechanisms, providing rapid screening capabilities [2].

- Nanomaterial-Based Sensors: Employ various nanoparticles (gold, silver, graphene oxide) to enhance detection sensitivity through surface-enhanced Raman scattering or colorimetric changes [2].

These emerging technologies offer advantages in terms of portability, analysis speed, and operational simplicity, making them particularly suitable for field-deployable applications and rapid screening purposes.

Experimental Protocols for Degradation Studies

Standardized methodologies are essential for investigating this compound degradation across different environmental matrices. This section presents established experimental protocols for assessing this compound persistence and biodegradation.

Microbial Degradation Assay

Objective: To isolate and evaluate this compound-degrading microorganisms from environmental samples and quantify their degradation efficiency [3].

Materials and Methods:

- Soil Sampling: Collect soil samples from depths of 10-20 cm following established soil sampling guidelines [3].

- Bacterial Isolation: Plate soil suspensions on minimal agar containing 150 ppm this compound as the sole carbon and nitrogen source. Incubate at 37°C for 72 hours [3].

- Identification of Degraders: Select colonies capable of growth under these conditions and identify using standard morphological, biochemical, and molecular techniques [3].

- Liquid Culture Degradation: Inoculate selected isolates into minimal liquid media supplemented with 150 ppm this compound. Incubate with shaking at 37°C and 220 rpm [3].

- Degradation Monitoring: Measure bacterial growth at 600 nm and residual this compound concentration at 360 nm at regular intervals [3].

- Analytical Confirmation: Extract residual this compound using solid-phase extraction (SPE) with C18 cartridges and analyze by thin-layer chromatography (TLC) or HPLC [3].

Analytical Conditions for TLC:

- Stationary phase: Silica gel 60 F₂₅₄ TLC plates

- Mobile phase: Ethyl acetate/hexane (3:2, v/v)

- Development: Ascending one-dimensional development for 10 cm distance

- Detection: UV visualization at λ = 254 nm

- Quantification: Densitometric scanning at λ = 250 nm [3]

Sorption-Desorption Studies

Objective: To evaluate the effectiveness of different soil colloids in retaining this compound and determining its mobility in soil systems [7].

Materials and Methods:

- Soil Preparation: Collect undisturbed soil samples from mineral surface horizons with varying texture (sandy loam, loam) [7].

- Colloid Amendment: Amend soil samples with different colloids: kaolinite (K), montmorillonite (Mt), illite (Il), goethite (G), and humic acid (HA) [7].

- Sorption Experiments: Mix soil samples with this compound solutions at relevant environmental concentrations and equilibrate for appropriate contact times.

- Desorption Studies: After sorption equilibrium, replace supernatant with fresh solution without this compound and monitor release over time [7].

- Analysis: Quantify this compound concentration in supernatant using HPLC with UV detection at appropriate wavelengths [7].

Data Analysis: Calculate sorption coefficients (Kd, Koc) and desorption percentages to evaluate retention efficiency and reversible binding.

Figure 2: Experimental workflow for isolating this compound-degrading bacteria and assessing biodegradation potential

Conclusion and Research Implications

This compound exhibits complex environmental behavior characterized by low aqueous solubility (9.1 mg/L at 20°C, pH 7), moderate hydrophobicity (Log P = 2.36), and variable persistence across different environmental matrices. Its environmental fate is governed by multiple degradation pathways including hydrolysis (particularly under alkaline conditions), photodegradation, and microbial biodegradation. The compound demonstrates intermediate soil mobility, with sorption efficiency strongly influenced by soil colloid composition, particularly humic acids, illite, and goethite, which can achieve sorption efficiencies exceeding 90% in amended sandy loam soils [7].

The environmental persistence of this compound varies significantly with conditions, ranging from relatively rapid degradation in flooded soils and alkaline aquatic environments to extended persistence in dry, neutral-pH soils. This variability underscores the importance of site-specific risk assessments that account for local soil properties, climatic conditions, and agricultural practices. From a regulatory perspective, this compound's status as a suspected endocrine disruptor, potential human carcinogen, and its listing in various hazardous chemical inventories warrants careful management despite its continued use in some regions.

References

- 1. (Ref: UC 7744) this compound [sitem.herts.ac.uk]

- 2. Highly stable, rapid colorimetric detection of this compound ... [sciencedirect.com]

- 3. This compound degradation by bacterial isolates from a soil ... [pmc.ncbi.nlm.nih.gov]

- 4. Environmental fate and toxicology of this compound [pubmed.ncbi.nlm.nih.gov]

- 5. Direct photodegradation of aromatic carbamate pesticides [sciencedirect.com]

- 6. Persistence and biodegradation of this compound in soils [pubmed.ncbi.nlm.nih.gov]

- 7. Effectiveness of this compound, Carbofuran and Metolachlor ... [mdpi.com]

Core Neurotoxic Mechanism of Action

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum N-methyl carbamate insecticide whose primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within synaptic junctions of the nervous system [1] [2] [3]. The ensuing molecular events disrupt normal nerve function and are typically fatal to insects.

The sequential process of this compound's neurotoxic action is visualized in the following pathway diagram:

Diagram of this compound's cholinergic disruption pathway in insects.

Quantitative Toxicity Profile

The toxicity of this compound varies significantly across different species, which is critical for understanding its non-target impacts and environmental risk assessment.

Table 1: Acute Toxicity of this compound to Various Organisms [2] [3] [4]

| Organism/Taxonomic Group | Toxicity Level | Specific Measures (LD₅₀ or LC₅₀) |

|---|---|---|

| Insects (Honey Bees) | Highly Toxic | Not specified (Labeled as highly toxic) |

| Aquatic Invertebrates (Shrimp, Waterfleas) | Very Highly Toxic | Not specified (Labeled as very highly toxic) |

| Fish | Moderately to Highly Toxic | Ranges from 2 to 16 ppm in water [4] |

| Earthworms | Highly Toxic | Not specified (Labeled as highly toxic) |

| Birds | Practically Non-Toxic to Slightly Toxic | Not specified |

| Mammals (Rat, Oral) | Moderately Toxic | 250 - 850 mg/kg [3] |

Emerging Mechanisms and Research Frontiers

Beyond its primary action on AChE, research indicates this compound can induce secondary toxic effects via oxidative stress [5]. Studies suggest this compound inhibits the Nrf2 signaling pathway, a critical transcription factor regulating cellular defense against oxidative stress. This inhibition leads to reduced expression of antioxidant enzymes, increased levels of reactive oxygen species (ROS), and subsequent oxidative damage to cells and tissues [5].

Advanced Analytical Methodologies

Accurate detection and quantification of this compound residues in complex matrices (e.g., food, environmental samples) are essential for toxicology research and monitoring.

Protocol 1: Fluorescence Detection with Magnetic Solid-Phase Extraction (MSPE) [6]

This method is prized for its sensitivity, speed, and minimal solvent use.

- Sample Preparation: Homogenize food samples (e.g., fruit, vegetables). Extract this compound using a suitable solvent like methanol-water mixture.

- Adsorbent Synthesis: Synthesize COF(TpPa-NH₂)@Fe₃O₄ nanocomposite. The amino-functionalized covalent organic framework provides π-π stacking and hydrophobic interactions for selective this compound capture.

- Extraction Procedure:

- Add 4 mg of COF(TpPa-NH₂)@Fe₃O₄ adsorbent to a 50 mL sample solution.

- Vortex briefly to disperse the adsorbent fully.

- Extract for 5 minutes at room temperature.

- Separate the adsorbent using an external magnet.

- Desorption and Analysis:

- Desorb this compound from the adsorbent using 0.4 mL of a suitable organic solvent (e.g., methanol) with ultrasonic assistance.

- Remove the adsorbent magnetically and analyze the eluent using a fluorescence spectrophotometer.

- Key Performance Metrics:

- Linear Range: 0.2 - 120 µg·kg⁻¹

- Limit of Detection (LOD): 0.012 µg·kg⁻¹

- Recovery: 96.0 - 107.4%

Protocol 2: Excitation-Emission Matrix (EEM) Fluorescence with Second-Order Calibration [7]

This protocol is ideal for simultaneously analyzing multiple pesticides in complex samples like fruit, soil, and sewage without extensive pre-treatment.

- Sample Preparation: Prepare samples in a 50% methanol aqueous solution, which was found to optimize fluorescence intensity for both this compound and thiabendazole [7]. Centrifuge or filter to remove large particulates if necessary.

- Instrumentation: Use a fluorescence spectrophotometer (e.g., Hitachi F-7000) capable of collecting EEM data.

- Data Collection:

- Set excitation wavelength range: 250 - 310 nm.

- Set emission wavelength range: 300 - 420 nm.

- Data Analysis:

- Organize fluorescence data into a three-way array.

- Use second-order calibration algorithms (e.g., ATLD, PARAFAC) to resolve the data.

- Leverage the "second-order advantage" to accurately quantify this compound even in the presence of unknown sample interferences and overlapping spectral peaks.

- Validation: Confirm method accuracy by comparing results with a reference technique such as High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).

The following workflow outlines the key steps of the EEM fluorescence method:

Experimental workflow for EEM fluorescence quantification of this compound.

Summary of Key Properties

Table 2: Physicochemical and Environmental Fate Properties of this compound [2] [8] [3]

| Property | Description / Value |

|---|---|

| IUPAC Name | 1-Naphthyl methylcarbamate |

| CAS Number | 63-25-2 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Water Solubility | ~40 ppm at 25°C |

| Hydrolysis Half-life | 4 days (at water and soil surfaces) |

| Photolysis Half-life | 21 days (on leaf surfaces) |

| Primary Degradation Process | Microbial breakdown |

References

- 1. Aquatic Life Criteria - this compound [epa.gov]

- 2. This compound Fact Sheet - National Pesticide Information Center [npic.orst.edu]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound Fact Sheet [archive.sierraclub.ca]

- 5. Carbamate compounds induced toxic effects by affecting Nrf2 ... [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Sensitive and Fast Determination Method ... [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of this compound and thiabendazole in ... [sciencedirect.com]

- 8. This compound [en.wikipedia.org]

carbaryl absorption distribution metabolism excretion

ADME Properties of Carbaryl: A Technical Overview

The table below summarizes the key ADME characteristics of this compound.

| ADME Phase | Key Findings | Quantitative Data / Experimental Notes |

|---|

| Absorption | Rapid gastrointestinal absorption in rats; slower but near-complete dermal absorption in humans. Absorption kinetics vary significantly with the vehicle [1] [2]. | • Half-life in humans (IV): ~9 hours [2]. • Absorption Rate Constants (in rats): Ranged from 0.10 h⁻¹ (with milk) to 7.0 h⁻¹ (with DMSO via intraduodenal administration) [1]. | | Distribution | Distributed to tissues including liver, kidneys, lungs, and brain. Crosses the placental barrier [2]. | • Volume of Distribution: A key pharmacokinetic parameter to quantify distribution between plasma and the rest of the body [3]. | | Metabolism | Extensively metabolized primarily in the liver via cytochrome P450 (CYP) enzymes and hydrolysis [4] [2]. | • Major Metabolite: 1-naphthol [5]. • Key Human CYP Isoforms: CYP1A1, CYP1A2, CYP3A4, and CYP2B6 [4]. • Tools: Liver microsomes, hepatocytes [3]. | | Excretion | Rapid elimination, primarily in urine as conjugated metabolites (e.g., 1-naphthylglucuronide). Mostly eliminated within 24-96 hours [2]. | • Major Excreted Metabolites: 1-naphthol conjugates (glucuronide and sulfate) [2]. |

Detailed Experimental Methodologies

Understanding the experimental models used to generate ADME data is crucial for its interpretation.

In Vivo Absorption Kinetics Study

An early study investigating the effect of administration vehicle on this compound absorption provides a classic example of an in vivo protocol [1].

- Objective: To determine how the nature of the vehicle affects the digestive absorption kinetics of this compound.

- Test System: Animals (specific species not detailed in the abstract).

- Dosing: this compound was administered via intravenous (IV) injection in DMSO, and via intragastric and intraduodenal routes using different vehicles (DMSO, oil, gum tragacanth, milk).

- Sample Collection: Blood samples were taken at various time points after administration.

- Bioanalysis: Two key parameters were measured in the blood over time:

- Radioactivity: The level of 14C-activity from the radiolabeled this compound was tracked to monitor the parent compound and its metabolites.

- Pharmacodynamic Effect: Acetylcholinesterase inhibition was measured to correlate absorption with the onset of toxic effect.

- Data Analysis: Absorption rate constants were calculated from the blood concentration-time data, showing a strong dependence on the vehicle used.

In Vitro Metabolism using Human Liver Microsomes

Modern studies often use in vitro systems to identify metabolic pathways and the specific enzymes involved [4].

- Objective: To identify the human cytochrome P450 (CYP) isoforms responsible for metabolizing this compound and to study its interaction with other chemicals like chlorpyrifos.

- Test System: Human liver microsomes (HLM) and a panel of 16 recombinant human CYP isoforms.

- Incubation Conditions: this compound is incubated with HLMs or specific CYPs in a system containing nicotinamide adenine dinucleotide phosphate (NADPH) as a co-factor to enable enzymatic activity [3].

- Metabolite Identification & Quantification:

- HPLC Analysis: The incubation mixtures are analyzed using High-Performance Liquid Chromatography (HPLC) to separate and identify metabolites.

- Metabolites Identified: 5-hydroxythis compound, 4-hydroxythis compound, and this compound methylol.

- Enzyme Phenotyping: The metabolic activity of each individual CYP isoform is assessed to determine its relative contribution to this compound's overall metabolism.

- Inhibition Studies: Co-incubation or pre-incubation with chlorpyrifos can be performed to investigate drug-drug interactions.

ADME Workflow and Metabolic Pathway

The following diagram illustrates the core experimental workflow for studying this compound metabolism in vitro, leading to the identification of key metabolites and enzymes.

In vitro workflow for identifying this compound metabolites and responsible CYP enzymes.

The primary metabolic fate of this compound in the body involves several pathways, culminating in rapid excretion. The chart below maps out these key routes.

This compound's ADME pathway showing absorption, tissue distribution, metabolic transformation, and urinary excretion.

Research Applications and Advanced Modeling

The detailed ADME data for this compound enables several advanced research applications, particularly in human health risk assessment.

PBPK Modeling for Risk Assessment: this compound has been used as a case study for developing Physiologically Based Pharmacokinetic (PBPK) models parameterized with in vitro data [6]. These models integrate in vitro PK and pharmacodynamic (PD) data—such as metabolic clearance and cholinesterase inhibition parameters—and scale them to predict chemical kinetics and dynamics in a whole organism. This approach, known as in vitro to in vivo extrapolation (IVIVE), helps minimize the need for in vivo human data in risk assessments [6].

Exposure Reconstruction (Reverse Dosimetry): PBPK models for this compound can be used for "reverse dosimetry" [5]. This process involves converting a measured biomarker concentration (e.g., levels of 1-naphthol in urine) back into an estimate of the original intake dose. This is crucial for interpreting biomonitoring data from human studies (like NHANES) and comparing reconstructed exposures to established health-based guidance values [5].

References

- 1. Variations of the Digestive Absorption Kinetics of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (PIM 147) [inchem.org]

- 3. sciencedirect.com/topics/medicine-and-dentistry/ absorption ... [sciencedirect.com]

- 4. In vitro metabolism of this compound by human cytochrome P450 ... [pubmed.ncbi.nlm.nih.gov]

- 5. A case study with this compound [sciencedirect.com]

- 6. Use of in vitro data in developing a physiologically based ... [pubmed.ncbi.nlm.nih.gov]

HPLC Analysis of Carbaryl in Water Samples: Comprehensive Application Notes and Protocols

Then, I will now begin writing the main body of the article.

Analytical Challenge and Method Overview

The environmental monitoring of carbaryl (1-naphthyl methylcarbamate) presents significant analytical challenges due to its widespread use as a broad-spectrum insecticide and its potential impact on both ecosystem and human health. As a carbamate pesticide, this compound inhibits acetylcholinesterase, disrupting nervous system function in target and non-target organisms alike. Its detection in water samples is particularly important as the European Union has set the maximum allowable concentration for any single pesticide in drinking water at 0.1 μg L⁻¹, necessitating highly sensitive analytical methods [1]. Although considered a short-lived pesticide with half-lives ranging from hours to weeks, this compound can reach soil and water systems through agricultural runoff, where it undergoes transformation into metabolites like 1-naphthol, which also exhibits significant toxicity [2].

The development of robust high-performance liquid chromatography (HPLC) methods for this compound determination addresses the critical need for reliable monitoring techniques in various water matrices, including surface water, groundwater, and treated wastewater. These methods must overcome several analytical challenges, including the need for preconcentration steps to achieve regulatory limits, the presence of interfering compounds in complex environmental matrices, and the compound's instability under alkaline conditions where it rapidly hydrolyzes to 1-naphthol [2] [3]. Additionally, researchers must balance sensitivity requirements with considerations of method accessibility, analysis time, and environmental impact of the analytical procedures themselves.

This document presents three optimized HPLC approaches for this compound determination in water samples, each offering distinct advantages for specific application scenarios. The micellar liquid chromatography method with fluorescence detection provides an environmentally friendly alternative with minimal sample pretreatment [2]. The online solid-phase extraction (SPE) approach enables fully automated analysis with exceptional sensitivity [4] [5], while the liquid-liquid extraction with low-temperature partitioning (LLE-LTP) method offers a cost-effective solution with minimal solvent consumption [3] [6]. Together, these protocols cover a wide range of analytical needs and resource availability scenarios faced by researchers and environmental monitoring professionals.

Table 1: Comparison of HPLC Methods for this compound Analysis in Water

| Method Type | Detection | Sample Volume | Sample Preparation | LOQ | Analysis Time |

|---|---|---|---|---|---|

| Micellar LC-FD | Fluorescence (225/333 nm) | 10 mL (for soil/vegetables) | Filtration (water) or extraction with SDS-pentanol (solid samples) | 15 ng mL⁻¹ | ~15 min |

| Online-SPE-HPLC | UV (280 nm) or PDA | 2500 μL | Filtration through 0.22 μm membrane | 0.5 μg L⁻¹ | 5-10 min |

| LLE-LTP-HPLC-UV | UV (195 nm & 220 nm) | 2 mL | LLE with acetonitrile, freezing at -20°C | 17 μg L⁻¹ | ~4 h (incl. extraction) |

Detailed Method Protocols

Micellar Liquid Chromatography with Fluorescence Detection

The micellar liquid chromatography (MLC) method represents an environmentally responsible approach that significantly reduces the consumption of hazardous organic solvents while maintaining excellent sensitivity and selectivity for this compound and its primary metabolite, 1-naphthol. This method leverages the unique properties of micellar mobile phases to achieve efficient separations while allowing direct injection of minimally pretreated water samples [2].

Equipment and Reagents: The required equipment includes an HPLC system equipped with a fluorescence detector, a Kromasil C18 column (250 mm × 4.6 mm i.d., 5 μm particle size), pH meter, ultrasonic bath, and vortex mixer. Essential reagents include this compound analytical standard (≥95% purity), 1-naphthol (≥98% purity), sodium dodecyl sulfate (SDS, 99% purity), 1-pentanol (HPLC grade), sodium dihydrogen phosphate, and methanol (HPLC grade). Water should be distilled and deionized [2].

Mobile Phase Preparation: Carefully prepare the optimized mobile phase containing 0.15 M SDS, 6% (v/v) 1-pentanol, and 0.01 M NaH₂PO₄, adjusted to pH 3 using orthophosphoric acid. The mobile phase should be filtered through 0.45 μm nylon membranes and degassed by sonication for 15 minutes before use. The use of pH 3 is critical to prevent alkaline hydrolysis of this compound during analysis, which would compromise accuracy [2].

Chromatographic Conditions: Set the flow rate at 1.0 mL min⁻¹ and maintain the column temperature at 25°C. The injection volume should be 20 μL. Program the fluorescence detector for excitation at 225 nm and emission at 333 nm, which provides optimal sensitivity for both this compound and 1-naphthol while minimizing matrix interferences from environmental samples [2].

Sample Preparation Protocol: For water samples, simply filter through 0.45 μm nylon membranes directly into autosampler vials. For solid matrices such as soil or vegetables, homogenize 1 g of sample with 10 mL of the extraction solution (0.15 M SDS-6% pentanol-pH 3), vortex for 10 minutes, centrifuge at 5000 rpm for 5 minutes, and filter the supernatant through nylon membranes. The direct injection capability for water samples significantly reduces preparation time and minimizes potential analyte losses [2].

Online Solid-Phase Extraction HPLC Method

The online SPE-HPLC method provides an automated solution for high-throughput monitoring of this compound in water samples, combining sample enrichment and separation in a single integrated system. This approach eliminates manual sample handling between extraction and analysis, improving reproducibility and reducing the total analysis time to approximately 5 minutes per sample [4] [5].

System Configuration: This method requires an HPLC system with dual pumps (for loading and analytical mobile phases), a switching valve, an online SPE cartridge (e.g., Thermo Scientific Dionex SolEx HRP, 12-14 μm, 2.1 × 20 mm), and an analytical column (e.g., Thermo Scientific Acclaim 120 C18, 3 μm, 3 × 150 mm). Detection can be achieved with either a diode array detector (DAD) or UV detector set at 280 nm [4] [5].